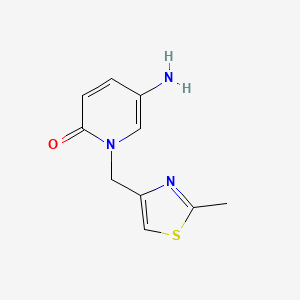![molecular formula C13H15ClF3NO3 B13475127 Methyl (1r,3r)-3-amino-1-[2-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylate hydrochloride](/img/structure/B13475127.png)
Methyl (1r,3r)-3-amino-1-[2-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (1r,3r)-3-amino-1-[2-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylate hydrochloride is a chemical compound with a complex structure that includes a cyclobutane ring, an amino group, and a trifluoromethoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (1r,3r)-3-amino-1-[2-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylate hydrochloride typically involves multiple steps, including the formation of the cyclobutane ring and the introduction of the amino and trifluoromethoxyphenyl groups. Common synthetic routes may involve:
Cyclobutane Ring Formation: This can be achieved through cycloaddition reactions or other ring-forming strategies.
Introduction of Functional Groups: The amino group and the trifluoromethoxyphenyl group are introduced through substitution reactions, often using reagents like amines and trifluoromethoxybenzene derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and other advanced manufacturing techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (1r,3r)-3-amino-1-[2-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halides or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may yield different amine derivatives.
Applications De Recherche Scientifique
Methyl (1r,3r)-3-amino-1-[2-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylate hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Methyl (1r,3r)-3-amino-1-[2-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. These interactions can affect various biological pathways, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl (1r,3r)-3-(chlorosulfonyl)cyclobutane-1-carboxylate: Similar in structure but with a chlorosulfonyl group instead of an amino group.
2,3,5,6-tetrafluoro-4-(methoxymethyl)benzyl (1R,3R)-2,2-dimethyl-3-[(Z)-prop-1-enyl]cyclopropane-1-carboxylate: Similar in having a cyclopropane ring and trifluoromethoxy group.
Uniqueness
Methyl (1r,3r)-3-amino-1-[2-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylate hydrochloride is unique due to its specific combination of functional groups and its potential applications in various fields. Its trifluoromethoxy group imparts unique chemical properties that can be leveraged in different research and industrial contexts.
Propriétés
Formule moléculaire |
C13H15ClF3NO3 |
|---|---|
Poids moléculaire |
325.71 g/mol |
Nom IUPAC |
methyl 3-amino-1-[2-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C13H14F3NO3.ClH/c1-19-11(18)12(6-8(17)7-12)9-4-2-3-5-10(9)20-13(14,15)16;/h2-5,8H,6-7,17H2,1H3;1H |
Clé InChI |
YUWVHFOKEFYVFK-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1(CC(C1)N)C2=CC=CC=C2OC(F)(F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


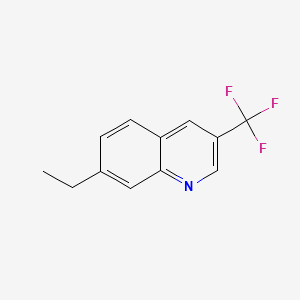

![Imidazo[1,2-b]pyridazine-8-carboxylic acid hydrochloride](/img/structure/B13475075.png)
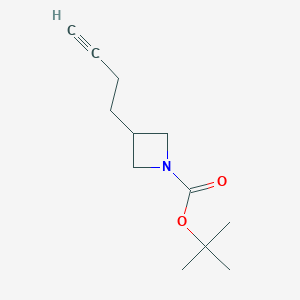
![2-Ethynyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13475090.png)
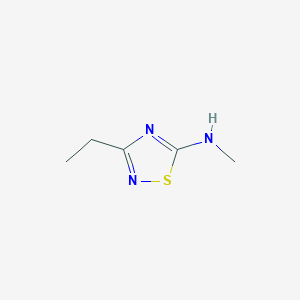
![1-[(4-fluorophenyl)methyl]-2,3-dihydro-1H-indol-6-amine](/img/structure/B13475112.png)
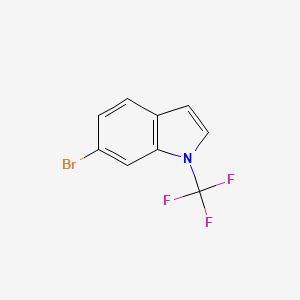
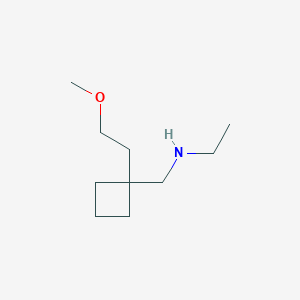
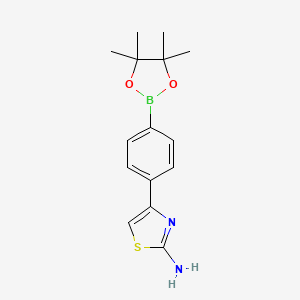
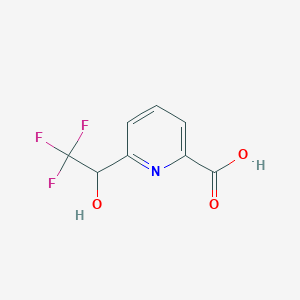
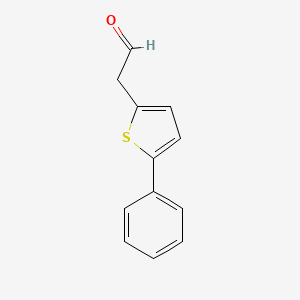
![3-[2-(2-methyl-1H-indol-1-yl)acetamido]benzene-1-sulfonyl fluoride](/img/structure/B13475144.png)
